Cas no 1327198-47-9 (3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)

3-メチル-5-1-(チオフェン-2-スルホニル)アゼチジン-3-イル-1,2,4-オキサジアゾールは、複素環化合物の一種であり、医薬品中間体や有機合成化学における重要な構築ブロックとして注目されています。この化合物は、アゼチジン環とオキサジアゾール環が結合した特異な構造を持ち、高い分子多様性を提供します。チオフェンスルホニル基の導入により、優れた電子特性と反応性を示し、創薬研究において標的分子としての潜在性を有しています。特に、薬理活性化合物の設計において、立体障害と電子効果のバランスが取れた分子骨格として有用です。安定性に優れ、合成プロセスにおける取り扱い性も良好である点が特徴です。

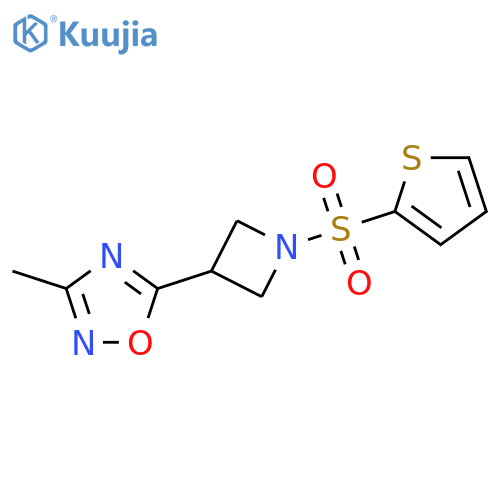

1327198-47-9 structure

商品名:3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole

3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole

- 3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole

- 3-methyl-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole

- AKOS024530421

- 3-methyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

- VU0530675-1

- F6064-0015

- 1327198-47-9

-

- インチ: 1S/C10H11N3O3S2/c1-7-11-10(16-12-7)8-5-13(6-8)18(14,15)9-3-2-4-17-9/h2-4,8H,5-6H2,1H3

- InChIKey: FBGSPOKHOXNKTA-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=CS1)(N1CC(C2=NC(C)=NO2)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 285.024

- どういたいしつりょう: 285.024

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 405

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 113A^2

3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6064-0015-10μmol |

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |

1327198-47-9 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6064-0015-20μmol |

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |

1327198-47-9 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6064-0015-2mg |

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |

1327198-47-9 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6064-0015-15mg |

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |

1327198-47-9 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F6064-0015-25mg |

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |

1327198-47-9 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6064-0015-1mg |

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |

1327198-47-9 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6064-0015-30mg |

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |

1327198-47-9 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F6064-0015-20mg |

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |

1327198-47-9 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F6064-0015-40mg |

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |

1327198-47-9 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F6064-0015-50mg |

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |

1327198-47-9 | 90%+ | 50mg |

$240.0 | 2023-05-20 |

3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

1327198-47-9 (3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole) 関連製品

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量